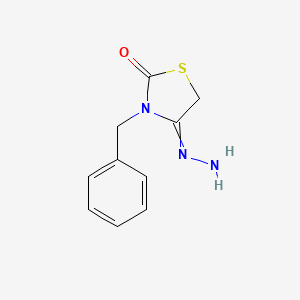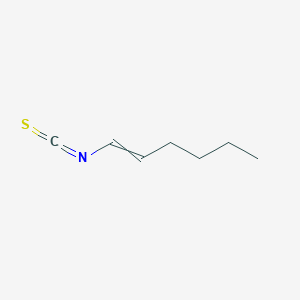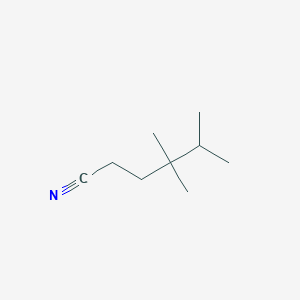
4,4,5-Trimethylhexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5-Trimethylhexanenitrile is an organic compound with the molecular formula C9H17N . It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is notable for its branched structure, which includes three methyl groups attached to a hexane backbone. The presence of these methyl groups influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,4,5-Trimethylhexanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using the methods mentioned above, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,5-Trimethylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can be employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
4,4,5-Trimethylhexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitrile metabolism and enzymatic reactions.
Medicine: Research into potential pharmaceutical applications, including drug synthesis and development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4,4,5-Trimethylhexanenitrile involves its interaction with various molecular targets:
Molecular Targets: The nitrile group can interact with enzymes and proteins, influencing their activity.
Pathways Involved: The compound can participate in metabolic pathways involving nitrile hydrolysis and reduction, leading to the formation of amines and carboxylic acids
Comparaison Avec Des Composés Similaires
- 4-Methylpentanenitrile
- 3,3-Dimethylbutanenitrile
- 2,2-Dimethylpropanenitrile
Comparison: 4,4,5-Trimethylhexanenitrile is unique due to its specific branching pattern, which affects its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity in chemical reactions .
Propriétés
Numéro CAS |
99064-65-0 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
4,4,5-trimethylhexanenitrile |
InChI |
InChI=1S/C9H17N/c1-8(2)9(3,4)6-5-7-10/h8H,5-6H2,1-4H3 |
Clé InChI |
BWVYVVULWLVWBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



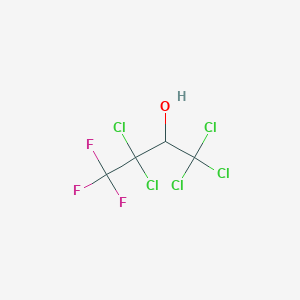





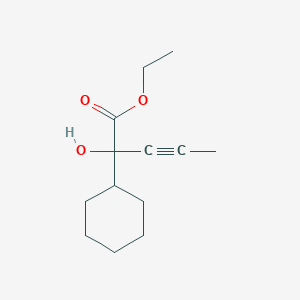
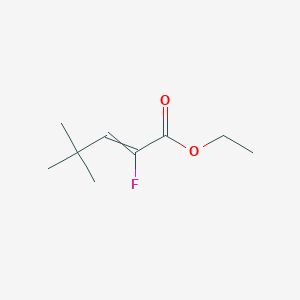
![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
